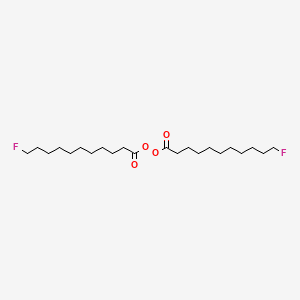
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is a synthetic organic compound characterized by the presence of fluorine atoms and peroxoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate typically involves the reaction of 11-fluoroundecanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxoate compound. The reaction can be represented as follows:
11-Fluoroundecanoic acid+Hydrogen peroxide→11-Fluoroundecanoyl 11-fluoroundecaneperoxoate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the peroxoate group to hydroxyl or other functional groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher fluorinated compounds, while reduction may produce hydroxylated derivatives.
科学的研究の応用
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 11-Fluoroundecanoyl 11-fluoroundecaneperoxoate involves its interaction with molecular targets through its fluorine and peroxoate groups. These interactions can lead to the formation of reactive intermediates that exert various effects, such as oxidative stress or inhibition of specific enzymes. The molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 11-Chloroundecanoyl 11-chloroundecaneperoxoate
- 11-Bromoundecanoyl 11-bromoundecaneperoxoate
- 11-Iodoundecanoyl 11-iodoundecaneperoxoate
Uniqueness
11-Fluoroundecanoyl 11-fluoroundecaneperoxoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its chlorinated, brominated, or iodinated counterparts.
特性
CAS番号 |
114333-30-1 |
|---|---|
分子式 |
C22H40F2O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
11-fluoroundecanoyl 11-fluoroundecaneperoxoate |
InChI |
InChI=1S/C22H40F2O4/c23-19-15-11-7-3-1-5-9-13-17-21(25)27-28-22(26)18-14-10-6-2-4-8-12-16-20-24/h1-20H2 |
InChIキー |
PWMNRJMBSRKALB-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCF)CCCCC(=O)OOC(=O)CCCCCCCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


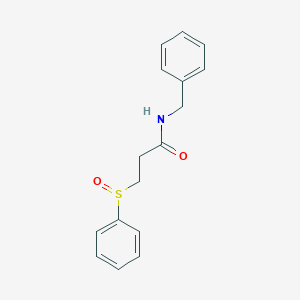
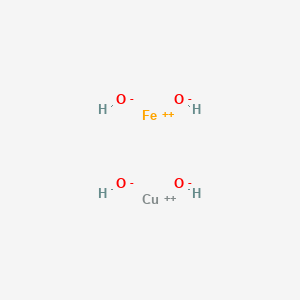
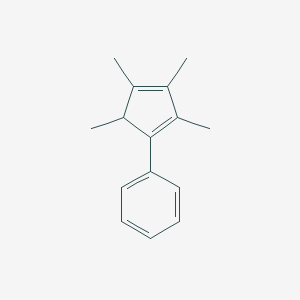
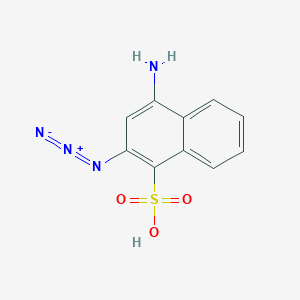
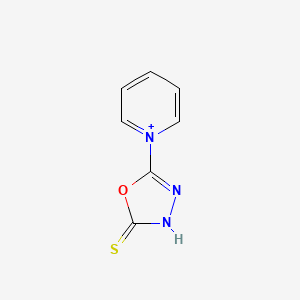
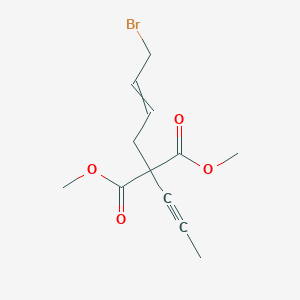
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
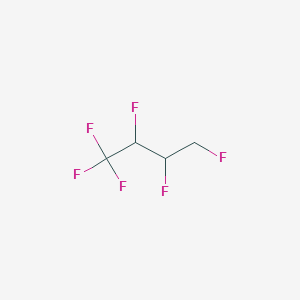
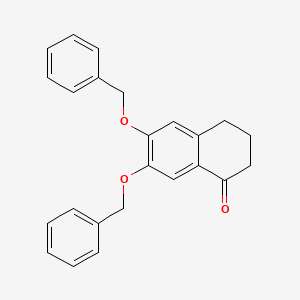
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
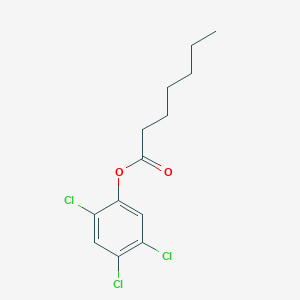
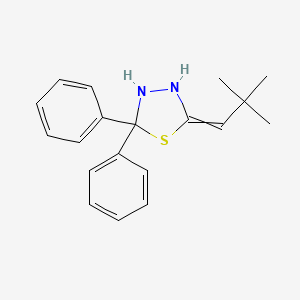
![Pyridine, 2-[2-(dibutylphosphino)ethyl]-](/img/structure/B14287761.png)
